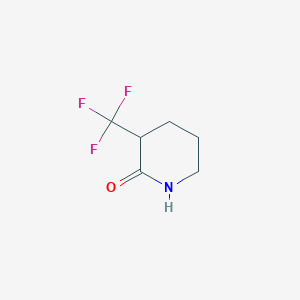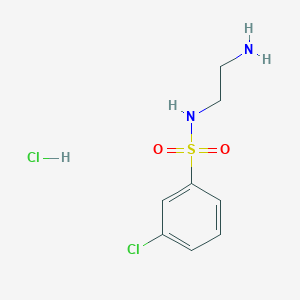
盐酸 N-(2-氨基乙基)-3-氯苯-1-磺酰胺
描述
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride, also known as ACES, is a sulfonamide buffer that is commonly used in scientific research. It was first synthesized in the 1960s as a replacement for other buffers that were found to have toxic effects on cells. Since then, ACES has become a popular choice for researchers due to its stability, low toxicity, and ability to maintain a constant pH.
科学研究应用
抗肿瘤应用
包括与盐酸 N-(2-氨基乙基)-3-氯苯-1-磺酰胺相关的化合物在内的磺酰胺重点库已对其抗肿瘤特性进行了评估。这些库中的特定化合物已显示出作为细胞周期抑制剂的潜力并进入临床试验。它们表现出破坏微管蛋白聚合和导致癌细胞系 S 期分数降低的特性。高密度寡核苷酸微阵列分析已用于基于基因表达变化表征这些抗肿瘤磺酰胺,从而深入了解对药物敏感的细胞通路和必要的药效团结构 (Owa 等人,2002).
促凋亡效应
磺酰胺衍生物,包括那些在结构上与盐酸 N-(2-氨基乙基)-3-氯苯-1-磺酰胺相关的衍生物,已被合成并评估其在癌细胞中的促凋亡效应。这些化合物已显示出显着降低细胞增殖并诱导促凋亡基因的 mRNA 表达。凋亡基因的激活可能由 p38 和 ERK1/2 磷酸化激活介导 (Cumaoğlu 等人,2015).
碳酸酐酶抑制
磺酰胺化合物已被研究作为锌酶碳酸酐酶的抑制剂,该酶参与各种生理过程。这些抑制剂已显示出对碳酸酐酶的不同同工酶的效率,特别是那些在眼内房水分泌中起关键作用的同工酶。这项研究对青光眼药物的开发以及对磺酰胺 CA 抑制剂中水溶性部分作用的理解具有重要意义 (Scozzafava 等人,1999).
属性
IUPAC Name |
N-(2-aminoethyl)-3-chlorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJQGNJUUSNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



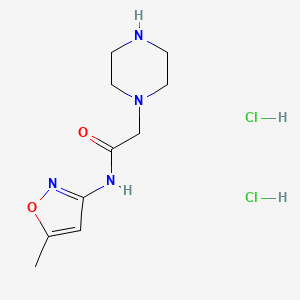
![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)
![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)
![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)
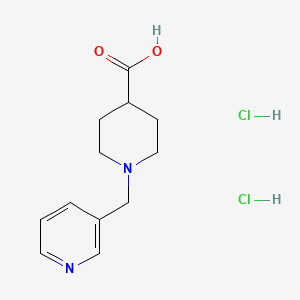
![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)
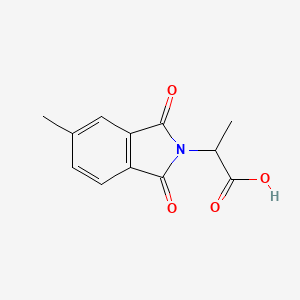
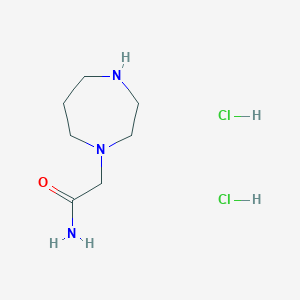
![2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride](/img/structure/B1416799.png)
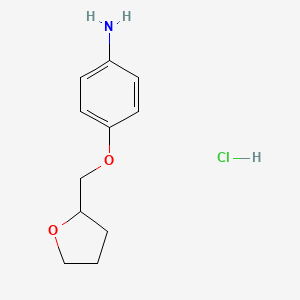
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)
